8-bromo-6-chloro-2-methylquinoline
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Overview
Description
8-Bromo-6-chloro-2-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and a methyl group on the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the bromination of 6-chloro-2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted quinolines .
Scientific Research Applications
8-Bromo-6-chloro-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2-methylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 8-Bromo-2-methylquinoline
- 6-Chloro-2-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
- 8-Bromo-4-chloro-6-methylquinoline
Comparison: 8-Bromo-6-chloro-2-methylquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or electronic characteristics, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1515827-89-0 |
---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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